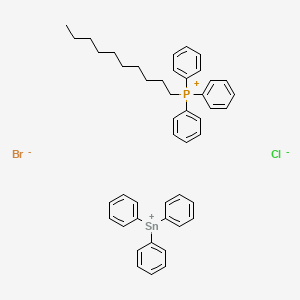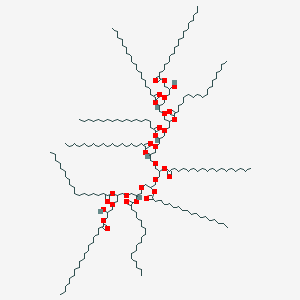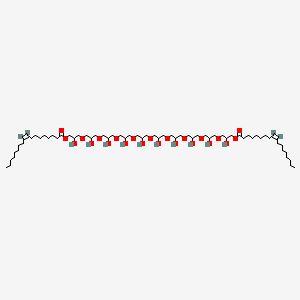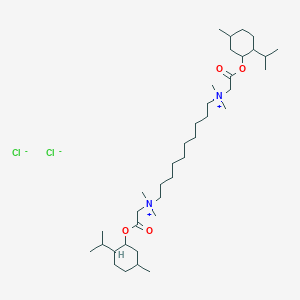
DG026
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG026 is a IRAP inhibitor. IRAP has been targeted with inhibitors that act as cognitive enhancers by reducing brain oxytocin degradation and enhance spine density in primary hippocampal neuron cultures. DG026 was also shown to be able to selectively downregulate IRAP-dependent cross-presentation by dendritic cells but leave ERAP1-dependent cross-presentation unaffected.
Wissenschaftliche Forschungsanwendungen
Cloud Augmented Desktop Grids for Scientific Workflows
Scientific workflows, especially in biomedical research like molecular docking simulations, are increasingly relying on computational resources. DG (Desktop Grid) computing offers infrastructure for such workflows but faces limitations due to heterogeneous compute nodes. The study by Reynolds et al. (2011) introduces a system that reduces the make span (the total time for a workflow) by augmenting a DG with an IaaS (Infrastructure as a Service) Cloud. This hybrid system ensures late jobs in the workflow are processed promptly, thereby optimizing the workflow's make span. The system employs a scheduler for late job detection, Cloud resource management, and job monitoring, proving significant in computational scientific research, especially in drug discovery simulations (Reynolds et al., 2011).
Enhancing Data-Intensive Scientific Research
Zhou et al. (2008) discuss the challenges of managing the vast amounts of data generated in modern scientific research. They propose an ontology-based approach for publishing and composing data-intensive web services. This approach allows for dynamic evolution of service interfaces and a data service composition graph planner, significantly improving query service capabilities and adapting to client requests dynamically. This method is particularly beneficial in handling the complex data management needs of scientific research, offering scalable and efficient solutions (Zhou et al., 2008).
Theory-Guided Data Science in Scientific Discovery
Karpatne et al. (2016) introduce Theory-guided Data Science (TGDS), a paradigm that integrates scientific knowledge with data science models to improve the effectiveness of scientific discovery from data. TGDS ensures scientific consistency and interpretable models, advancing scientific understanding by uncovering novel insights. This paradigm is gaining prominence across various scientific disciplines, such as turbulence modeling, material discovery, and climate science, showcasing its potential to revolutionize data-driven scientific research (Karpatne et al., 2016).
Optimizing Dataflow Scheduling in High-Performance Computing
Chowdhury et al. (2022) address the challenges in managing dataflows in scientific workflows on High-Performance Computing (HPC) systems. They present DFMan, a graph-based dataflow management and optimization framework. DFMan maximizes I/O bandwidth by optimally managing data sharing among workflow tasks, leveraging a graph-based optimization algorithm. This framework is crucial in improving the performance of scientific applications, thereby facilitating faster and more efficient scientific research (Chowdhury et al., 2022).
Scientific Discovery Acceleration through Computation and Visualization
Sims et al. (2002) discuss the projects at NIST that combine physical science and information science, utilizing high-performance parallel computing, visualization, and machine learning. The Scientific Applications and Visualization Group (SAVG) at NIST has worked on scientific collaborations in various areas, demonstrating how computational and visualization technologies can significantly accelerate scientific research. This approach has led to advancements in understanding nanostructures, genetic programming, and molecular dynamics of fluids (Sims et al., 2002).
Eigenschaften
CAS-Nummer |
2035046-17-2 |
|---|---|
Produktname |
DG026 |
Molekularformel |
C35H40N3O4P |
Molekulargewicht |
597.6958 |
IUPAC-Name |
(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid |
InChI |
InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1 |
InChI-Schlüssel |
FDAGDZVCWKCEEX-ITBZIINNSA-N |
SMILES |
N[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DG026; DG-026; DG 026. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)










